molecular formula C12H13N5O3 B2911203 ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate CAS No. 1396798-75-6

ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate

Cat. No.: B2911203
CAS No.: 1396798-75-6
M. Wt: 275.268
InChI Key: QROGZAKAVJEKEK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate is a synthetic organic compound that belongs to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tetrazole ring, a phenyl group, and an ethyl ester group, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-bromoacetate with 2-phenyl-2H-tetrazole-5-carboxamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-phenyl-2H-tetrazole-5-carboxylate
  • 2-(5-phenyl-2H-tetrazol-2-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide

Uniqueness

Ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the carboxamido group enhances its ability to form hydrogen bonds, increasing its affinity for biological targets. Additionally, the ethyl ester group provides a site for further chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[(2-phenyltetrazole-5-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-2-20-10(18)8-13-12(19)11-14-16-17(15-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROGZAKAVJEKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=NN(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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